molecular formula C23H18F2N2O2 B6568928 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide CAS No. 946266-46-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide

Cat. No. B6568928
CAS RN: 946266-46-2
M. Wt: 392.4 g/mol
InChI Key: XBHDRUWWRIXVQX-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide (NBTQ) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. NBTQ is a member of the benzamide family of compounds, a group of aromatic compounds that are known for their ability to form strong hydrogen bonds and their ability to act as a ligand in coordination complexes. NBTQ is an important compound due to its potential use in a variety of scientific research applications, including drug design, biochemistry, and medicinal chemistry.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has been studied for its potential applications in a variety of scientific research fields. In drug design, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In biochemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In medicinal chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide is believed to exert its effects by binding to the active sites of the enzymes it targets. This binding inhibits the enzyme's activity, resulting in the desired biological effects. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide is also believed to interact with other molecules, such as proteins, in order to exert its effects.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has been studied for its potential effects on a variety of biochemical and physiological processes. In drug design, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has been studied for its potential to inhibit the synthesis of nucleic acids. In biochemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has been studied for its potential to inhibit the regulation of neurotransmission. In medicinal chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has been studied for its potential to inhibit the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has several advantages and limitations when used in laboratory experiments. One advantage is that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide is relatively easy to synthesize and purify. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide is relatively stable, making it suitable for use in long-term experiments. A limitation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide is that it has a relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has potential applications in a variety of scientific research fields. In drug design, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide could be studied for its potential to inhibit the synthesis of other types of nucleic acids, such as ribonucleic acid (RNA). In biochemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide could be studied for its potential to inhibit the regulation of other neurotransmitters, such as dopamine and serotonin. In medicinal chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide could be studied for its potential to inhibit the synthesis of other prostaglandins. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide could be studied for its potential to interact with other molecules, such as proteins and lipids, in order to exert its effects. Finally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide could be studied for its potential to be used as a tool in the development of new drugs and therapies.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide is synthesized through a multi-step process. The first step involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide and the by-product 2,6-difluorobenzamide. The compound can then be further purified by chromatography and recrystallization.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O2/c24-18-9-4-10-19(25)21(18)22(28)26-17-12-11-15-8-5-13-27(20(15)14-17)23(29)16-6-2-1-3-7-16/h1-4,6-7,9-12,14H,5,8,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHDRUWWRIXVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide

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